Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate
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Overview
Description
Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate is a chemical compound belonging to the chromene family. Chromenes are oxygen-containing heterocyclic compounds with a benzoannelated γ-pyrone ring. This compound is known for its diverse pharmacological properties and is widely used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which have enhanced pharmacological properties and are used in different scientific research applications.
Scientific Research Applications
Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: A similar compound with a fluorine substitution, known for its distinct pharmacological properties.
Ethyl 4-oxo-4H-chromene-3-carboxylate: Another related compound with an ethyl ester group, used in various chemical and biological studies.
Uniqueness
Methyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate is unique due to its methoxy substitution, which enhances its pharmacological properties and makes it a valuable compound for scientific research. Its ability to undergo various chemical reactions and its wide range of applications further highlight its significance in the field of chemistry and biology.
Properties
Molecular Formula |
C12H10O5 |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
methyl 6-methoxy-4-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O5/c1-15-7-3-4-10-8(5-7)11(13)9(6-17-10)12(14)16-2/h3-6H,1-2H3 |
InChI Key |
GAPQDKQICVMUOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC |
Origin of Product |
United States |
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